molecular formula C17H16N4O B8679626 N-(3-((1H-Imidazol-2-yl)amino)-4-methylphenyl)benzamide CAS No. 872332-59-7

N-(3-((1H-Imidazol-2-yl)amino)-4-methylphenyl)benzamide

Cat. No. B8679626
M. Wt: 292.33 g/mol
InChI Key: NXQAJEBMRXBGRF-UHFFFAOYSA-N
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Description

N-(3-((1H-Imidazol-2-yl)amino)-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-((1H-Imidazol-2-yl)amino)-4-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((1H-Imidazol-2-yl)amino)-4-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

872332-59-7

Product Name

N-(3-((1H-Imidazol-2-yl)amino)-4-methylphenyl)benzamide

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-[3-(1H-imidazol-2-ylamino)-4-methylphenyl]benzamide

InChI

InChI=1S/C17H16N4O/c1-12-7-8-14(11-15(12)21-17-18-9-10-19-17)20-16(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22)(H2,18,19,21)

InChI Key

NXQAJEBMRXBGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=NC=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(2,2-diethoxyethyl)carbodiimide (10.38 g, 65.6 mmol), 3-amino-4-methyl-phenyl]-benzamide (7.42 g, 32.8 mmol), methanesulfonic acid (3.20 mL, 49.3 mmol) in ethanol (200 mL) was heated at reflux for 19 h. The reaction mixture was concentrated (No purification was pursued in this step). The residue was dissolved in HCl solution (6N, 30 mL). After stirring for overnight, the reaction mixture was neutralized with 25% NaOH solution at 0° C. to pH=6, then basified with saturated sodium carbonate solution to pH=11. The mixture was stirred for 30 minutes, and extracted with ethanol in CH2Cl2 (100 mL), then 10% ethanol in CH2Cl2 (2×100 mL). The combined organic layers were dried over Na2SO4, filtered, concentrated and dried under vacuum. The residue was triturated in CH2Cl2 (50 mL). The solid was collected by filtration and washed with CH2Cl2, dried to afford the title compound N-[3-(1H-imidazol-2-ylamino)-4-methyl-phenyl]-benzamide as a white solid (4.80 g, 50%). 1H NMR 600 MHz (DMSO-d6) δ 10.79 (s, 1H), 10.11 (s, 1H), 8.00 (d, 1H, J=2.4 Hz), 7.94 (d, 2H, J=7.2 Hz), 7.60 (s, 1H), 7.56 (t, 1H, J=7.2 Hz), 7.49 (t, 2H, J=7.2 Hz), 7.25 (dd, 1H, J=2.4, 8.4 Hz), 7.04 (d, 1H, J=7.8 Hz), 6.80 (br, s, 1H), 6.65 (br, s, 1H), 2.20 (s, 3H), MS m/z 293.4 (M+1).
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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